molecular formula C19H15ClN4S B2653132 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-71-9

2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile

Katalognummer B2653132
CAS-Nummer: 303985-71-9
Molekulargewicht: 366.87
InChI-Schlüssel: LWLXCWKBERWOAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H15ClN4S . This indicates that it contains 19 carbon atoms, 15 hydrogen atoms, one chlorine atom, four nitrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (366.87) and its molecular formula (C19H15ClN4S) . Unfortunately, detailed information such as melting point, boiling point, and density were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Docking

Spectroscopic investigation using FT-IR and FT-Raman techniques on a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, highlights its potential as a chemotherapeutic agent. The study reveals insights into the molecule's equilibrium geometry, vibrational wave numbers, and hyperconjugative interactions. Moreover, theoretical predictions suggest notable nonlinear optical behavior, with molecular docking results indicating potential anti-diabetic properties (Alzoman et al., 2015).

Structural Characterization and Inhibition Activity

Research on the structural characterization of similar 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives underscores their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis, along with molecular docking simulations, suggests these compounds could be effective against human dihydrofolate reductase, indicating their promise in therapeutic applications (Al-Wahaibi et al., 2021).

Chemotherapeutic Potential and Anti-diabetic Activity

Another study on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile, a compound similar to the one of interest, also underscores its chemotherapeutic potential. The research includes a detailed vibrational spectral analysis, NBO analysis, and molecular docking study, suggesting the compound's inhibitory activity against certain biological targets, again hinting at potential anti-diabetic effects (Al-Omary et al., 2015).

Synthesis and Cytotoxic Activity

The synthesis and structural elucidation of novel 4-thiopyrimidine derivatives have been explored, with a focus on understanding their cytotoxic activities against various cell lines. This investigation provides valuable insights into the substituent effects on the pyrimidine core's biological activity, offering a foundation for future drug development endeavors (Stolarczyk et al., 2018).

Anti-bacterial Activity

A study on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and their transformation into pyrazolo[3,4-d]pyrimidine derivatives investigates their antibacterial activity. This research highlights the utility of these compounds in developing new antibacterial agents, demonstrating the broad applicability of pyrimidine derivatives in medicinal chemistry (Rostamizadeh et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.

Eigenschaften

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-22-18-15(11-21)17(13-7-3-2-4-8-13)23-19(24-18)25-12-14-9-5-6-10-16(14)20/h2-10H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLXCWKBERWOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.